4-(4-Methylphenyl)-1,10-phenanthroline
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Overview
Description
4-(p-Tolyl)-1,10-phenanthroline is an organic compound that belongs to the class of phenanthroline derivatives. It is characterized by the presence of a phenanthroline core substituted with a p-tolyl group at the 4-position. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Tolyl)-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with p-tolyl derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 1,10-phenanthroline is reacted with p-tolylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of 4-(p-Tolyl)-1,10-phenanthroline may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(p-Tolyl)-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenanthroline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted phenanthroline compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(p-Tolyl)-1,10-phenanthroline has a wide range of applications in scientific research:
Biology: The compound is investigated for its potential as a DNA intercalator, which can be useful in studying DNA-protein interactions and developing anticancer agents.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 4-(p-Tolyl)-1,10-phenanthroline involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA, through intercalation or groove binding. The compound’s electronic properties allow it to participate in redox reactions, influencing various biochemical pathways and molecular targets .
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: The parent compound without the p-tolyl substitution.
4,7-Diphenyl-1,10-phenanthroline: A derivative with phenyl groups at the 4 and 7 positions.
2,9-Dimethyl-1,10-phenanthroline: A derivative with methyl groups at the 2 and 9 positions.
Uniqueness
4-(p-Tolyl)-1,10-phenanthroline is unique due to the presence of the p-tolyl group, which enhances its electronic properties and steric effects. This substitution can influence the compound’s reactivity, stability, and ability to form complexes with metal ions, making it distinct from other phenanthroline derivatives .
Properties
CAS No. |
94211-97-9 |
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Molecular Formula |
C19H14N2 |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
4-(4-methylphenyl)-1,10-phenanthroline |
InChI |
InChI=1S/C19H14N2/c1-13-4-6-14(7-5-13)16-10-12-21-19-17(16)9-8-15-3-2-11-20-18(15)19/h2-12H,1H3 |
InChI Key |
ZLNGWFZIAPMQNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC4=C(C3=NC=C2)N=CC=C4 |
Origin of Product |
United States |
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